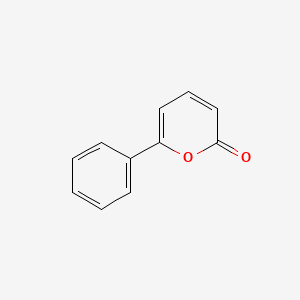

6-phenyl-2H-pyran-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 6-phényl-2H-pyran-2-one est un composé organique appartenant à la classe des pyranones. Elle se caractérise par un cycle à six chaînons contenant un atome d'oxygène et un groupe phényle attaché au deuxième carbone du cycle.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La 6-phényl-2H-pyran-2-one peut être synthétisée par plusieurs méthodes. Une approche courante implique la réaction de l'acétophénone avec la 3,3-dichloroacroléine ou ses acétals chlorés . Cette réaction se produit généralement en milieu acide, conduisant à la formation du cycle pyranone souhaité.

Une autre méthode implique la condensation de Knoevenagel de la 4-hydroxy-6-phényl-2H-pyran-2-one avec des aldéhydes α,β-insaturés cycliques et acycliques . Cette réaction peut être réalisée dans diverses conditions, notamment des conditions thermiques et micro-ondes, et utilise souvent des liquides ioniques comme solvants.

Méthodes de production industrielle

La production industrielle de la 6-phényl-2H-pyran-2-one peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Les méthodes et conditions spécifiques utilisées dans les milieux industriels sont souvent exclusives et peuvent varier en fonction du fabricant.

Analyse Des Réactions Chimiques

Types de réactions

La 6-phényl-2H-pyran-2-one subit diverses réactions chimiques, notamment :

Nitration : La réaction avec l'acide nitrique conduit à la formation de la 3-nitro-6-phényl-2H-pyran-2-one.

Ouverture de cycle : La réaction avec les alcoolates de sodium conduit à l'ouverture du cycle pyranne, formant des esters de 4-benzoylcrotonique.

Réactifs et conditions courantes

Acide nitrique : Utilisé pour les réactions de nitration.

Alcoolates de sodium : Employés dans les réactions d'ouverture de cycle.

Agents alcalins : Utilisés pour les réactions de clivage.

Principaux produits formés

3-Nitro-6-phényl-2H-pyran-2-one : Formé par nitration.

Esters de 4-benzoylcrotonique : Résultat des réactions d'ouverture de cycle.

Acétophénone, 4-phénylbenzophénone et 5-(2-benzoylvinyl)-6-phényl-2H-pyran-2-one : Produits de réactions de clivage.

4. Applications de la recherche scientifique

La 6-phényl-2H-pyran-2-one a plusieurs applications de recherche scientifique :

Biologie : Étudié pour ses propriétés antifongiques et antimicrobiennes potentielles.

Médecine : Exploré pour ses activités anticancéreuses et antivirales potentielles.

5. Mécanisme d'action

Le mécanisme d'action de la 6-phényl-2H-pyran-2-one implique son interaction avec diverses cibles et voies moléculaires. Par exemple, son activité antifongique est attribuée à sa capacité à perturber les processus métaboliques des champignons, en particulier le métabolisme des acides aminés . La réactivité du composé avec les agents alcalins et sa capacité à subir des réactions d'ouverture de cycle et de clivage contribuent également à ses diverses activités biologiques .

Applications De Recherche Scientifique

6-Phenyl-2H-pyran-2-one has several scientific research applications:

Mécanisme D'action

The mechanism of action of 6-phenyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. For example, its antifungal activity is attributed to its ability to disrupt the metabolic processes of fungi, particularly amino acid metabolism . The compound’s reactivity with alkaline agents and its ability to undergo ring-opening and cleavage reactions also contribute to its diverse biological activities .

Comparaison Avec Des Composés Similaires

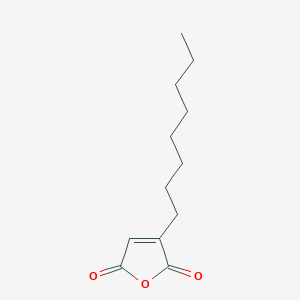

La 6-phényl-2H-pyran-2-one peut être comparée à d'autres composés similaires, tels que :

6-Pentyl-2H-pyran-2-one : Connu pour ses propriétés antifongiques et son arôme sucré de noix de coco.

4-Hydroxy-6-phényl-2H-pyran-2-one : Utilisé dans la synthèse de divers composés hétérocycliques.

Dérivés de la 2H-pyran-2-one : Comprend une large gamme de composés aux activités et applications biologiques diverses.

La particularité de la 6-phényl-2H-pyran-2-one réside dans sa structure chimique spécifique, qui lui permet de subir une variété de réactions et d'exhiber un large éventail d'activités biologiques.

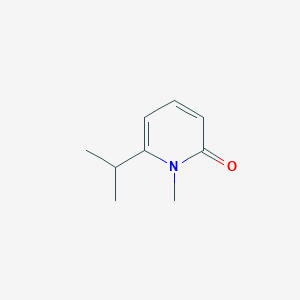

Propriétés

Numéro CAS |

2128-90-7 |

|---|---|

Formule moléculaire |

C11H8O2 |

Poids moléculaire |

172.18 g/mol |

Nom IUPAC |

6-phenylpyran-2-one |

InChI |

InChI=1S/C11H8O2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H |

Clé InChI |

PJLHJVCEKHYUHV-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC=CC(=O)O2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11771287.png)